molecular formula C12H13NO5 B8397566 alpha-(2-Acetylamino-5-methoxycarbonylphenyl)acetic acid

alpha-(2-Acetylamino-5-methoxycarbonylphenyl)acetic acid

Cat. No. B8397566
M. Wt: 251.23 g/mol
InChI Key: YUAJAXNNZMKCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05602277

Procedure details

To a mixture of ethyl α-(2-acetylamino-5-methoxycarbonylphenyl)acetate (4.18 g, 0.015 mol) in methanol (60 mL), 1N sodium hydroxide (15.0 mL, 0.015 mol) was added over a period of 10 min. The mixture was stirred at room temperature for 1 h. After dilution with water (50 mL), the mixture was filtered and the filtrate neutralized with concentrated hydrochloric acid. The precipitate obtained was collected by filtration and washed with water. The cake was recrystallized from ethyl acetate and dried to give 2.3 g (61%) of α-(2-acetylamino-5-methoxycarbonylphenyl)acetic acid as a white solid, mp 194° C.
Name
ethyl α-(2-acetylamino-5-methoxycarbonylphenyl)acetate
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[CH2:15][C:16]([O:18]CC)=[O:17])(=[O:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[CH2:15][C:16]([OH:18])=[O:17])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl α-(2-acetylamino-5-methoxycarbonylphenyl)acetate
Quantity
4.18 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)C(=O)OC)CC(=O)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
After dilution with water (50 mL), the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The cake was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)C(=O)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.